3-Fluorobenzenesulfonyl chloride
Overview
Description
It is a clear, colorless to yellow-orange liquid with a molecular formula of C6H4ClFO2S and a molecular weight of 194.61 g/mol . This compound is primarily used as a reagent in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
3-Fluorobenzenesulfonyl chloride is a fluorinated arylsulfonyl chloride
Mode of Action
The mode of action of this compound involves its reaction with nucleophiles. The sulfonyl chloride functional group is highly reactive due to the good leaving group (Cl-) and can be displaced by various nucleophiles. This allows the compound to form various derivatives, depending on the reacting nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific derivative formed through its reaction with a nucleophile. For instance, if the compound reacts with an amine to form a sulfonamide, this could potentially inhibit enzymes or disrupt protein function, depending on the specific amine involved .
Action Environment
This compound is sensitive to moisture and can react with water to produce toxic gases . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as humidity. Additionally, the compound’s reactivity suggests that it could potentially interact with various substances in its environment, further influencing its action.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to cause severe skin burns and eye damage . It reacts violently with water, liberating toxic gas . These properties suggest that it could have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to bind to various biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, 3-Fluorobenzenesulfonyl chloride is known to react violently with water . This suggests that its effects could change over time, particularly in aqueous environments. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Preparation Methods
3-Fluorobenzenesulfonyl chloride can be synthesized from 1,3-benzenedisulfonyl fluoride . The preparation involves the reaction of 3-fluorobenzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
3-Fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively
Reduction Reactions: It can be reduced to 3-fluorobenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of nucleophile and reaction conditions employed .
Scientific Research Applications
3-Fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:
- 2-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 3-Chlorobenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Compared to these compounds, this compound offers unique reactivity due to the position of the fluorine atom on the benzene ring, which can influence the electronic properties and steric effects in chemical reactions .
Properties
IUPAC Name |
3-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYSUJVCDXZGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370179 | |
Record name | 3-Fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-27-9 | |
Record name | 3-Fluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorobenzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.